Amino(hydroxy)acetaldehyde

Description

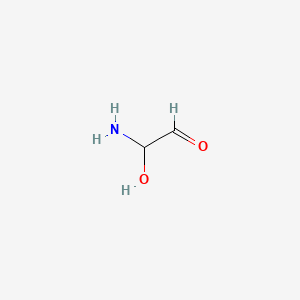

Structure

2D Structure

3D Structure

Properties

CAS No. |

62163-52-4 |

|---|---|

Molecular Formula |

C2H5NO2 |

Molecular Weight |

75.07 g/mol |

IUPAC Name |

2-amino-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C2H5NO2/c3-2(5)1-4/h1-2,5H,3H2 |

InChI Key |

LMBNWNOCSFGYTI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(N)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Amino Hydroxy Acetaldehyde

Oxidation Reaction Mechanisms and Pathways

The atmospheric fate of amino(hydroxy)acetaldehyde is largely determined by its oxidation, primarily initiated by hydroxyl radicals (•OH), which are considered the "detergent" of the troposphere. unizin.orgnih.gov Theoretical and kinetic studies have elucidated the complex mechanisms involved in this degradation process.

The oxidation of this compound in the troposphere is predominantly initiated by hydrogen abstraction by a hydroxyl radical (•OH). researchgate.netresearchgate.net This reaction is highly efficient, with a calculated tropospheric lifetime for this compound of approximately six hours. researchgate.netresearchgate.net The •OH radical can abstract a hydrogen atom from different sites on the molecule, leading to various radical intermediates. Quantum chemical calculations predict that the reaction predominantly results in the formation of the NH2CH2C●O radical, with minor contributions from the NH2●CHCHO and ●NHCH2CHO radicals at room temperature. researchgate.netresearchgate.netpressbooks.pub

The initial step involves the attack of the highly reactive •OH radical on a C-H or N-H bond. wikipedia.org The abstraction of the aldehydic hydrogen is the most favorable pathway, leading to the acyl radical intermediate. researchgate.net This process is a critical first step that dictates the subsequent degradation cascade of the molecule in the atmosphere. researchgate.netresearchgate.net

Following the initial H-abstraction, a series of reactive radical intermediates are formed, each with distinct transformation pathways. researchgate.netresearchgate.net

NH2CH2C●O (Acyl Radical): This is the dominant radical intermediate formed. researchgate.net It is predicted to be unstable and undergoes prompt dissociation, cleaving the C-C bond to yield the aminomethyl radical (NH2●CH2) and carbon monoxide (CO). researchgate.netresearchgate.net

NH2●CH2 (Aminomethyl Radical): This radical is known to react rapidly with molecular oxygen (O2) under tropospheric conditions. researchgate.net This reaction forms methanimine (B1209239) (NH=CH2) and a hydroperoxyl radical (HO2●). In the atmosphere, the methanimine is expected to undergo hydrolysis to produce ammonia (B1221849) and formaldehyde (B43269). researchgate.netresearchgate.net

NH2●CHCHO (α-Amino Aldehyde Radical): This radical is formed as a minor product from H-abstraction at the α-carbon. researchgate.net It experiences "captodative stabilization," a phenomenon where the radical center is stabilized by both an electron-donating group (the amino group) and an electron-withdrawing group (the aldehyde group). researchgate.netresearchgate.net Despite this stabilization, it reacts with O2 to form a weakly bound peroxyl radical. The major oxidation product from this pathway is the imine NH=CHCHO along with a hydroperoxyl radical. researchgate.netresearchgate.net This imine is subsequently hydrolyzed to form ammonia and glyoxal (B1671930). researchgate.net

Table 1: Key Radical Intermediates in the Oxidation of this compound

| Radical Intermediate | Formation Pathway | Subsequent Transformation | Final Products (after hydrolysis) |

|---|---|---|---|

| NH2CH2C●O | H-abstraction from the aldehyde group by •OH. | Prompt dissociation. | Ammonia, Formaldehyde, Carbon Monoxide |

| NH2●CH2 | Dissociation of NH2CH2C●O. | Reaction with O2 to form NH=CH2 + HO2●. | Ammonia, Formaldehyde |

| NH2●CHCHO | H-abstraction from the α-carbon by •OH. | Reaction with O2 to form NH=CHCHO + HO2●. | Ammonia, Glyoxal |

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for various chemical transformations, including nucleophilic additions and condensations.

Like other aldehydes, this compound readily reacts with primary amines, including the amino groups of amino acids and proteins, to form imines (R-C=N-R'), commonly known as Schiff bases. unizin.orgpressbooks.pubucalgary.cachemsociety.org.ng This reaction is a cornerstone of the Maillard reaction, which contributes to browning in food, and hydroxyacetaldehyde (a related compound) is known to be a highly reactive participant. ieabioenergy.com

The mechanism proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. unizin.orgucalgary.ca This is typically followed by a proton transfer to yield a neutral tetrahedral intermediate called a carbinolamine. unizin.org Under mild acidic conditions (pH 4-5), which are optimal for this reaction, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H2O). pressbooks.pubucalgary.ca Subsequent dehydration leads to the formation of an iminium ion, which is then deprotonated to give the final imine product. unizin.orgucalgary.ca The formation of Schiff bases with amino acids is particularly significant in biological systems, where it serves as an intermediate step in reactions like transamination. researchgate.net

This compound, possessing hydrogens on the carbon alpha to the carbonyl group, is expected to undergo aldol (B89426) condensation reactions, analogous to acetaldehyde (B116499) and other simple aldehydes. wikipedia.orgwikipedia.org The aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis. libretexts.org

The reaction can be catalyzed by either a base or an acid. wikipedia.orgwikipedia.org In a base-catalyzed mechanism, a base abstracts an alpha-hydrogen to form a resonance-stabilized enolate ion. wikipedia.orgkhanacademy.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde to form a β-hydroxy aldehyde, the "aldol" addition product. libretexts.orgmasterorganicchemistry.com If the reaction mixture is heated, this aldol product can undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated aldehyde, which is the final "condensation" product. libretexts.orgmasterorganicchemistry.com Aldol-type reactions are fundamental in metabolic pathways such as glycolysis and gluconeogenesis. khanacademy.org

Table 2: General Steps of Base-Catalyzed Aldol Condensation

| Step | Process | Description |

|---|---|---|

| 1 | Enolate Formation | A strong base removes an acidic α-hydrogen from the aldehyde, forming a nucleophilic enolate ion. |

| 2 | Nucleophilic Attack | The enolate ion attacks the electrophilic carbonyl carbon of a second aldehyde molecule. |

| 3 | Protonation | The resulting alkoxide intermediate is protonated by the solvent (e.g., water) to yield the β-hydroxy aldehyde (aldol addition product). |

| 4 | Dehydration (Condensation) | Upon heating, the aldol product eliminates a molecule of water to form an α,β-unsaturated aldehyde. |

Intramolecular Rearrangements and Cyclization Pathways

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule, creates the potential for intramolecular reactions. The most probable of these is an intramolecular nucleophilic attack of the amine nitrogen onto the carbonyl carbon.

This type of reaction can lead to the formation of a cyclic hemiaminal (a five-membered ring containing both oxygen and nitrogen). Such cyclizations are common for related compounds; for instance, certain N-acylated aminoaldehydes are known to cyclize under acidic conditions. nih.gov Furthermore, strategies in organic synthesis have utilized the cyclization of hemiaminals to create stereodefined 1,2-aminoalcohol derivatives. nih.gov This cyclic hemiaminal can exist in equilibrium with the open-chain aldehyde form. Through a subsequent dehydration step, the cyclic hemiaminal could eliminate water to form a cyclic imine. This propensity to cyclize is a key feature of its chemistry, influencing its stability and reactivity in various environments.

Degradation Pathways in Diverse Chemical Environments

The inherent reactivity of this compound, stemming from the proximate amino, hydroxyl, and aldehyde functional groups, renders it susceptible to various degradation pathways. The specific route of degradation is significantly influenced by the chemical environment, including pH, the presence of oxidizing agents, and the availability of other reactants.

In aqueous solutions, the stability of this compound is critically dependent on the pH. Under acidic conditions, the amino group is protonated, which can influence the molecule's reactivity. While acidic conditions tend to stabilize simple aldehydes like acetaldehyde, the presence of the α-hydroxy and amino groups in this compound can facilitate other reactions. For instance, acid-catalyzed hydrolysis of the hemiaminal structure can occur, leading to the formation of glyoxal and ammonia.

Conversely, alkaline conditions deprotonate the amino group, increasing its nucleophilicity and promoting different reaction pathways. In the presence of a cyanide source and ammonia, α-amino,α-hydroxy-aldehydes can potentially participate in Strecker-like reactions to form α-amino acids. nih.gov The initial step involves the nucleophilic addition of ammonia to the aldehyde group, which is favored at a basic pH. nih.gov

Oxidative environments can also lead to the degradation of this compound. The aldehyde group is susceptible to oxidation to a carboxylic acid. Furthermore, theoretical studies on the related compound, aminoacetaldehyde, have shown that oxidation initiated by hydroxyl radicals is a significant atmospheric degradation pathway. mdpi.comresearchgate.net This process involves H-abstraction followed by reaction with oxygen, leading to the formation of various radical intermediates and ultimately smaller, oxidized products. mdpi.comresearchgate.net For this compound, such oxidative processes could lead to the cleavage of the carbon-carbon bond, yielding smaller molecules. The presence of an α-hydroxy group can also make the molecule susceptible to cleavage by oxidizing agents like periodic acid. stackexchange.com

One of the most significant degradation pathways for this compound, particularly in the context of food chemistry and biochemistry, is the Maillard reaction. wikipedia.orgnih.gov This complex series of reactions occurs between the amino group of an amino acid (or other amine-containing molecules) and the carbonyl group of a reducing sugar or, in this case, an aldehyde. wikipedia.orgnih.gov Given that this compound contains both the requisite amino and carbonyl groups within the same molecule, it can likely undergo intramolecular reactions or polymerize with other this compound molecules. The Maillard reaction is influenced by factors such as pH, with alkaline conditions generally accelerating the initial steps. wikipedia.orgsandiego.edu The reaction proceeds through the formation of a Schiff base, followed by rearrangements and further reactions to produce a complex mixture of products, including flavor and color compounds known as melanoidins. wikipedia.orgsandiego.edu

The degradation of this compound can also be influenced by the presence of other nucleophiles or electrophiles in the environment. The amino group can react with electrophiles, while the aldehyde and hydroxyl groups can react with nucleophiles. These reactions can lead to a diverse array of degradation products, depending on the specific reactants present.

Table 1: Predicted Degradation Pathways of this compound in Different Chemical Environments

| Chemical Environment | Predominant Degradation Pathway(s) | Key Influencing Factors | Potential Major Products |

| Acidic (pH < 7) | Hydrolysis | Low pH | Glyoxal, Ammonia |

| Alkaline (pH > 7) | Strecker-like Reactions, Maillard Reaction | High pH, Presence of reactants (e.g., cyanide, other amino compounds) | α-amino acids, Melanoidins, Polymerization products |

| Oxidative | Oxidation, Radical-initiated degradation | Presence of oxidizing agents (e.g., O₂, OH radicals, H₂O₂) | Glyoxylic acid, Formic acid, Ammonia, Carbon dioxide |

| Thermal | Maillard Reaction, Dehydration, Fragmentation | High temperature | Melanoidins, Furans, Other heterocyclic compounds |

Table 2: Comparison of Reactivity of this compound Functional Groups

| Functional Group | Type of Reaction | General Reactivity |

| Aldehyde | Nucleophilic addition, Oxidation, Maillard reaction | High |

| Amino | Nucleophilic substitution, Maillard reaction | Moderate to High (pH-dependent) |

| Hydroxyl | Nucleophilic substitution, Oxidation | Moderate |

Theoretical and Computational Chemistry Studies on Amino Hydroxy Acetaldehyde

Conformational Analysis and Energetics

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For amino(hydroxy)acetaldehyde, the relative orientations of the amino, hydroxyl, and aldehyde groups give rise to several possible conformers with distinct energies.

In the absence of solvent interactions, the intrinsic stability of different conformers is governed by intramolecular forces such as hydrogen bonding, steric hindrance, and electrostatic interactions. Computational studies have been instrumental in identifying the most stable gas-phase conformers of this compound and quantifying their relative energies.

Different computational approaches, ranging from density functional theory (DFT) to high-level coupled cluster (CC) calculations, have been employed to characterize the conformers of aminoacetaldehyde, a closely related precursor to glycine (B1666218). nih.govresearchgate.net These studies have identified four low-lying conformations on the singlet potential energy surface. nih.govresearchgate.net Two of these conformers exhibit a synperiplanar arrangement of the carboxylic oxygen atom and the NH2 group, while the other two have an anticlinal disposition. nih.govresearchgate.net

Across all levels of theory, the most stable conformer is predicted to be the in-sp-amino acetaldehyde (B116499), which has a synperiplanar arrangement with the hydrogen atoms of the amino group pointing towards the oxygen atom. nih.gov The other synperiplanar conformer, out-sp-amino acetaldehyde, is the next in terms of stability. nih.gov The anticlinal conformations are less stable than the synperiplanar ones. nih.gov The interconversion between these conformers is also a subject of computational investigation. nih.gov

| Conformer | Relative Energy (kcal/mol) at CCSD(T)/aug-cc-pVQZ//CCSD/cc-pVTZ |

|---|---|

| in-sp-amino acetaldehyde (Conformer 1) | 0.00 |

| out-sp-amino acetaldehyde (Conformer 2) | 0.44 |

| Anticlinal Conformer 3 | Not specified |

| Anticlinal Conformer 4 | Not specified |

The presence of a solvent can significantly alter the conformational preferences of a molecule compared to the gas phase. Solvents can stabilize or destabilize different conformers through interactions such as hydrogen bonding and dipole-dipole interactions. For a polar molecule like this compound, with its hydroxyl, amino, and carbonyl groups, solvent effects are expected to be particularly important. masterorganicchemistry.com

For instance, conformers with exposed polar groups that can readily interact with the solvent may become more populated in a polar environment. researchgate.net Conversely, conformers that are stabilized by intramolecular hydrogen bonds in the gas phase might be destabilized in a polar solvent if the solvent molecules can form stronger intermolecular hydrogen bonds. researchgate.net The dielectric constant of the solvent also plays a crucial role in moderating electrostatic interactions within the molecule. scirp.org Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting the conformational landscape of this compound in solution. researchgate.netnih.gov

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the intricate details of chemical reaction mechanisms. nih.gov These methods allow for the characterization of transition states, intermediates, and reaction pathways, providing a deeper understanding of the factors that control reaction rates and product selectivity. nih.govacs.org

Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and an activated complex, or transition state. mdpi.com TST is widely used in conjunction with quantum chemical calculations to predict reaction rate constants. wwu.eduaps.org

A theoretical study on the OH radical-initiated oxidation of aminoacetaldehyde utilized canonical transition state theory to estimate the rate coefficients for hydrogen abstraction. wwu.edu This approach assumes that the reaction proceeds through a transition state and allows for the calculation of the reaction rate based on the properties of this transition state. wwu.edu The study predicted a tropospheric lifetime for aminoacetaldehyde of approximately 6 hours, with the reaction predominantly producing the NH2CH2C•O radical intermediate at room temperature. wwu.edu

Ab initio and Density Functional Theory (DFT) methods are the workhorses of computational chemistry for elucidating reaction pathways. rsc.org Ab initio methods, such as coupled cluster theory, are based on first principles and can provide highly accurate results, though they are computationally expensive. nih.govresearchgate.net DFT, on the other hand, offers a good balance between accuracy and computational cost, making it a popular choice for studying larger systems and complex reaction mechanisms. nih.govwordpress.com

In the context of this compound and related molecules, DFT and ab initio calculations have been used to:

Characterize the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. nih.govwordpress.com

Calculate the activation energies and reaction enthalpies for various reaction pathways. nih.govwwu.edu

Investigate the role of catalysts and solvents in modifying reaction mechanisms. wordpress.com

For example, DFT calculations have been employed to study the reaction of acetaldehyde with ammonia (B1221849), identifying the formation of aminoalcohol, imine, and geminal diamine intermediates. wordpress.com Such studies provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental methods alone. wordpress.com

Enzymatic reactions present a significant challenge for computational modeling due to the large size of the enzyme-substrate system. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful tool to address this challenge. nih.govchemrxiv.org In the QM/MM approach, the chemically active region of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the enzyme and the surrounding solvent are described using a more computationally efficient MM force field. chemrxiv.org

While there are no specific QM/MM studies reported for enzyme catalysis involving this compound, the methodology is well-suited for investigating such reactions. For a hypothetical enzymatic reaction involving this compound, a QM/MM study would typically involve:

Defining the QM region to include the this compound substrate and the amino acid residues directly involved in bond-making and bond-breaking processes.

Treating the remainder of the protein and the solvent with an appropriate MM force field.

Performing simulations to map out the free energy profile of the reaction, identifying the transition state and calculating the activation barrier.

This approach would provide valuable insights into the catalytic mechanism of the enzyme, including the role of specific amino acid residues in stabilizing the transition state and promoting the reaction. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Rotational Spectroscopy Parameters for Astrophysical Detection

Information regarding the theoretically predicted rotational constants (A, B, C) and dipole moment components (μa, μb, μc) for this compound, which are essential for guiding astrophysical searches via radio astronomy, is not available in the reviewed literature.

Vibrational Frequencies and Infrared Intensities

Detailed data tables of theoretically calculated harmonic and anharmonic vibrational frequencies (in cm⁻¹) and their corresponding infrared intensities (in km·mol⁻¹) for the conformers of this compound could not be found. This information is crucial for the identification of the molecule through infrared spectroscopy.

Prebiotic Chemistry and Astrochemical Significance of Amino Hydroxy Acetaldehyde

Amino(hydroxy)acetaldehyde as a Key Precursor to Glycine (B1666218) and Other Biomolecules in Early Earth Conditions

This compound is considered a plausible precursor to the simplest amino acid, glycine. One of the primary pathways proposed for the formation of amino acids on early Earth is the Strecker synthesis. This process involves the reaction of aldehydes, ammonia (B1221849), and hydrogen cyanide to form α-aminonitriles, which then hydrolyze to produce amino acids. nih.gov In this context, this compound can be seen as an intermediate. The initial reactants, such as formaldehyde (B43269) and hydrogen cyanide, were likely present on the prebiotic Earth, potentially formed through processes like electrical discharges in a primitive atmosphere, as demonstrated in Miller-Urey type experiments. nih.gov

Research has shown that under conditions simulating those of a primitive Earth, the interaction of simple molecules like formaldehyde and acetaldehyde (B116499) can lead to the formation of various amino acids, including glycine, alanine (B10760859), serine, and threonine. nih.gov This further supports the idea that aldehydes were crucial building blocks for biomolecules. The formation of this compound from simpler precursors and its subsequent conversion to glycine represents a key step in the chemical evolution that could have led to the first proteins. The stability and reactivity of such precursors are critical factors in understanding the emergence of life. udel.edu

Formation Pathways in Simulated Prebiotic Environments (e.g., Miller-Urey Type Experiments, Formose-Like Reactions)

The formation of this compound and its precursors has been explored in various simulated prebiotic environments. The classic Miller-Urey experiment, which subjected a mixture of methane, ammonia, hydrogen, and water to electrical discharges, successfully produced amino acids. nih.govwikipedia.orgbritannica.com The underlying chemistry of these experiments involves the formation of aldehydes and hydrogen cyanide as key intermediates. wikiwand.com These reactive molecules, upon dissolving in an aqueous environment, can participate in Strecker synthesis to form amino acids. nih.gov While this compound itself is not always directly identified in large quantities, its precursor, glycolonitrile (B6354644) (the cyanohydrin of formaldehyde), is a plausible intermediate.

Another significant prebiotic reaction is the formose reaction, which involves the formation of sugars from formaldehyde under basic conditions. wikipedia.orgcogitosjournalclub.com This reaction network produces a variety of aldehydes and ketones, including glycolaldehyde (B1209225) and glyceraldehyde. wikipedia.orgresearchgate.net While primarily known for sugar synthesis, the intermediates of formose-like reactions could have also participated in pathways leading to amino acids. For instance, glycolaldehyde can react with ammonia and cyanide, pointing to a potential intersection between sugar and amino acid synthesis pathways on the early Earth. nasa.gov

| Experiment Type | Key Reactants | Simulated Conditions | Relevant Products/Intermediates |

|---|---|---|---|

| Miller-Urey Experiment | Methane (CH₄), Ammonia (NH₃), Hydrogen (H₂), Water (H₂O) | Electrical discharges (lightning) | Aldehydes, Hydrogen Cyanide (HCN), Amino Acids (e.g., Glycine, Alanine) wikipedia.orgbritannica.com |

| Formose-like Reactions | Formaldehyde (CH₂O) | Alkaline conditions, heat | Glycolaldehyde, Glyceraldehyde, various sugars wikipedia.orgcogitosjournalclub.com |

Role in Continuous Reaction Networks for RNA Precursor Synthesis

Recent research has highlighted the potential role of this compound precursors in more complex, continuous reaction networks that could lead to the building blocks of RNA. In these "cyanosulfidic" protometabolism models, hydrogen cyanide is a central starting material. Through a series of reactions involving copper catalysis and UV irradiation, intermediates are formed that lead to the synthesis of ribonucleotide precursors. ru.nl

Specifically, the reaction network can produce glycolaldehyde and its cyanohydrin, glycolonitrile. nih.gov Glycolonitrile is a direct precursor to this compound upon hydrolysis. In these networks, glycolonitrile and other nitrile-containing compounds are pivotal, serving as intermediates for both amino acid and ribonucleotide synthesis. This suggests a common chemical origin for the building blocks of both proteins and nucleic acids, a significant concept in origins of life research. The ability of these networks to operate continuously and produce a variety of essential biomolecules from a simple feedstock like hydrogen cyanide makes them a compelling model for prebiotic synthesis. nih.gov

Astrochemical Search and Implications for Extraterrestrial Organic Chemistry

The search for this compound and related prebiotic molecules extends beyond Earth to the interstellar medium (ISM), comets, and meteorites. nih.gov The detection of its isomer, acetamide, and the precursor molecule acetaldehyde in star-forming regions suggests that the chemistry to form such molecules is active in space. researchgate.netastrobiology.com Acetaldehyde is considered a key molecule in the formation of more complex organic molecules in the ISM. arxiv.org

While this compound has not been definitively detected in space, its precursors and related molecules have. Formaldehyde, a key starting material for its synthesis, was one of the first polyatomic organic molecules detected in the interstellar medium. wikipedia.org Glycolaldehyde, an isomer of acetic acid and methyl formate, has also been detected. The presence of these molecules in interstellar clouds and meteorites supports the hypothesis that the building blocks of life could have been delivered to the early Earth from extraterrestrial sources. geoscienceworld.orgsemanticscholar.org The ongoing search for molecules like this compound and its imine derivatives in space is driven by their potential to shed light on the universality of prebiotic chemical pathways. researchgate.netrsc.org

| Molecule | Formula | Relevance | Detection Status in Space |

|---|---|---|---|

| Formaldehyde | CH₂O | Key precursor | Detected in ISM, comets wikipedia.org |

| Acetaldehyde | CH₃CHO | Precursor/Related Molecule | Detected in ISM astrobiology.comarxiv.org |

| Glycolaldehyde | HOCH₂CHO | Formose reaction intermediate | Detected in ISM |

| Glycine | NH₂CH₂COOH | Potential product | Identified in comets and meteorites nih.gov |

| This compound | C₂H₅NO₂ | Key intermediate | Not yet definitively detected |

In Situ Generation and Trapping Studies of Transient Amino Hydroxy Acetaldehyde Species

Methodologies for Controlled In Situ Chemical Formation

The controlled, in-situ formation of amino(hydroxy)acetaldehyde, which can be considered a hemiaminal intermediate, is primarily achieved through the reaction of its precursors. The transient nature of the compound means it is typically studied as part of an equilibrium or a reaction sequence.

Key methodologies include:

Reaction of Glycolaldehyde (B1209225) with Amines: The most direct method for generating this compound in situ is the reaction of glycolaldehyde (hydroxyacetaldehyde) with ammonia (B1221849) or primary amines in an aqueous solution. nih.govacs.org This reaction is a fundamental step in Maillard chemistry, where the nucleophilic amine attacks the electrophilic carbonyl carbon of glycolaldehyde. nih.govgoogle.com This forms a transient tetrahedral intermediate, a carbinolamine or hemiaminal, which is structurally equivalent to this compound. nih.gov In aqueous solutions, glycolaldehyde itself exists in equilibrium between its monomeric and hydrated forms, which influences its reactivity. google.com

Oxidation of Monoethanolamine (MEA): The atmospheric or chemical oxidation of monoethanolamine is a significant pathway that leads to the formation of aminoacetaldehyde. mdpi.comresearchgate.net This process is often initiated by hydroxyl radicals (•OH), which abstract a hydrogen atom to form α-hydroxyalkyl radicals (NH₂CH₂C•HOH). mdpi.comresearchgate.net These radicals subsequently react to yield aminoacetaldehyde. mdpi.com In aqueous environments, the resulting aminoacetaldehyde can exist in equilibrium with its hydrated form, this compound.

Enzymatic Synthesis: Biocatalytic methods offer high selectivity for aldehyde production. chemrxiv.orgnih.gov While a specific enzyme for the direct synthesis of this compound is not prominently documented, enzymes like carboxylic acid reductases (CARs) can reduce α-amino acids to their corresponding α-amino aldehydes. nih.gov Similarly, the oxidation of β-amino alcohols can be catalyzed to produce α-amino aldehydes, a transformation that can be achieved with high enantiopurity using specific reagents. researchgate.net Such enzymatic routes could be theoretically adapted to produce the target compound from suitable precursors.

Table 1: Methodologies for In Situ Generation of this compound

| Methodology | Precursors | Brief Description | Key References |

|---|---|---|---|

| Reaction with Amines | Glycolaldehyde, Ammonia/Primary Amines | Nucleophilic addition of an amine to the carbonyl group of glycolaldehyde forms a transient hemiaminal intermediate in aqueous solution. | nih.govacs.orggoogle.com |

| Oxidation of Amino Alcohols | Monoethanolamine (MEA), Oxidizing Agent (e.g., •OH) | Oxidation of MEA forms aminoacetaldehyde, which can hydrate (B1144303) in aqueous media to form the target species. | mdpi.comresearchgate.net |

| Enzymatic Routes | N-protected Amino Acids, β-Amino Alcohols | Highly selective biocatalytic oxidation of amino alcohols or reduction of amino acid derivatives to yield α-amino aldehydes. | nih.govresearchgate.net |

Strategies for Trapping Reactive Intermediates

Due to its high reactivity, the in situ generated this compound must be quickly trapped to form a stable, analyzable adduct. Trapping strategies capitalize on the reactivity of the aldehyde functional group.

Nucleophilic Agents: Small molecules containing primary amine or hydroxylamine (B1172632) groups are effective trapping agents. nih.gov These agents react with the carbonyl group to form stable imines (Schiff bases) or oximes, respectively. nih.govnih.gov A sophisticated version of this approach uses biotinylated hydroxylamine derivatives, which tag the aldehyde adducts with biotin, allowing for their selective enrichment and isolation. nih.gov

Reductive Stabilization: The adducts formed with nucleophilic agents, such as Schiff bases, are often in equilibrium and can be unstable. To form a permanent bond, these adducts can be stabilized in situ using reducing agents. nih.gov Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) reduce the imine double bond to a stable secondary amine linkage, preventing reversal of the reaction. nih.govaston.ac.uk

Radical Scavengers (Spin Trapping): In generation pathways involving radical intermediates, such as the oxidation of MEA, radical scavengers or "spin traps" can be employed. mdpi.comresearchgate.net Agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) react with transient radicals to form a more stable radical adduct that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov This strategy traps the precursors to the aldehyde rather than the aldehyde itself.

Table 2: Strategies for Trapping this compound

| Strategy | Trapping Agent Example | Mechanism | Resulting Product | Key References |

|---|---|---|---|---|

| Nucleophilic Trapping | Hydroxylamine, Primary Amines | The nucleophile attacks the carbonyl carbon, followed by dehydration. | Stable oxime or imine (Schiff base) adduct. | nih.govnih.gov |

| Reductive Stabilization | Sodium Borohydride (NaBH₄) | Reduction of the imine double bond formed during nucleophilic trapping. | Stable secondary amine linkage. | nih.govaston.ac.uk |

| Radical Scavenging | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Addition of a transient radical to the spin trap. | Stable nitroxide radical adduct. | nih.gov |

Spectroscopic and Spectrometric Analysis of Trapped Adducts

Once the transient this compound is trapped as a stable adduct, a variety of analytical techniques can be employed for its identification and characterization.

Mass Spectrometry (MS): This is a cornerstone technique for analyzing trapped adducts. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it allows for the separation of adducts from a complex mixture and provides structural information through fragmentation analysis. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the adduct with high accuracy. mdpi.com Analysis of the MS/MS spectra can reveal characteristic fragment ions or neutral losses that serve as diagnostic markers for the specific modification, enabling unambiguous identification of the original aldehyde. nih.govaston.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of novel adducts, provided they can be isolated in sufficient purity and quantity. It provides definitive information about the chemical structure and stereochemistry of the trapped species. nih.gov It is also used to monitor the kinetics of in situ reactions in real-time, such as the reaction between glycolaldehyde and amines. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically used for the detection and characterization of radical adducts formed by spin trapping. The resulting EPR spectrum provides information about the type of radical that was trapped. nih.gov

Table 3: Analytical Techniques for Trapped Adducts

| Technique | Type of Information Provided | Application Example | Key References |

|---|---|---|---|

| Mass Spectrometry (MS/MS) | Molecular weight, structural fragmentation patterns, identification of modification site. | Identifying specific amino acid residues in a protein that have been modified by an aldehyde. | nih.govnih.govaston.ac.uk |

| High-Resolution MS (HRMS) | Accurate mass measurement and elemental composition determination. | Confirming the chemical formula of a newly formed adduct. | mdpi.com |

| NMR Spectroscopy | Complete structure elucidation, stereochemistry, reaction kinetics. | Determining the precise structure of an isolated adduct or monitoring its formation rate in solution. | nih.govacs.org |

| EPR Spectroscopy | Detection and identification of radical species. | Characterizing radical intermediates trapped during the formation of the aldehyde. | nih.gov |

Future Directions in Amino Hydroxy Acetaldehyde Research

Elucidating Complex Reaction Pathways and Networks

A primary challenge in the study of amino(hydroxy)acetaldehyde is its high reactivity, stemming from the interaction of its vicinal functional groups. Future research must focus on comprehensively mapping its reaction pathways in diverse environments.

Intramolecular Interactions and Stability: The proximity of the amino and hydroxyl groups to the aldehyde carbonyl is expected to facilitate intramolecular cyclization and rearrangement reactions. Detailed mechanistic studies are needed to characterize the equilibria between the open-chain form and potential cyclic hemiaminal or oxazolidine (B1195125) structures. Understanding these dynamics is fundamental to predicting the compound's behavior in solution.

Self-Condensation and Polymerization: Like many simple aldehydes, this compound is prone to self-condensation reactions. Research should aim to characterize the products of these reactions, which could range from simple dimers to complex polymeric materials. The influence of pH, temperature, and catalysts on these pathways will be critical to elucidate.

Reactions with Biomolecules: The compound's structure suggests it could readily participate in reactions analogous to the Maillard reaction, a non-enzymatic browning process involving amino groups and reducing sugars. ieabioenergy.com Investigating the reactions of this compound with amino acids, peptides, and nucleic acids could reveal novel modification pathways relevant to prebiotic chemistry and food science. researchgate.net For instance, its reaction with the amino groups of lysine (B10760008) residues in proteins could form various adducts, altering protein structure and function. researchgate.net

Research in this area will likely involve a combination of kinetic studies, product isolation and characterization, and isotopic labeling experiments to trace the fate of the molecule in complex reaction networks.

Development of Novel Stereoselective Synthetic Methods with High Efficiency

The single stereocenter in this compound makes the development of enantioselective synthetic methods a high-priority research area. While methods exist for synthesizing related structures like vic-amino alcohols and α-hydroxy-β-amino acids, direct, high-yield synthesis of enantiopure this compound remains a significant challenge. diva-portal.orgnih.gov

Future synthetic strategies should focus on:

Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Future work could adapt existing organocatalytic methods, such as proline-catalyzed α-amination or α-hydroxylation of aldehydes, to achieve stereocontrol in the formation of this compound precursors.

Biocatalysis: Enzymatic cascades offer a powerful route to chiral molecules. acs.orgnih.gov A potential future direction involves the use of engineered enzymes, such as alcohol dehydrogenases or transaminases, in one-pot reactions to convert simple precursors into the target molecule with high enantiomeric excess. acs.org For example, a multi-enzyme cascade could be designed to produce chiral α-hydroxy acids or 1,2-amino alcohols from simple starting materials. nih.gov

Metal-Catalyzed Asymmetric Reactions: Adapting transition-metal-catalyzed reactions, such as asymmetric aminohydroxylation, could provide a direct route to the amino alcohol functionality. diva-portal.org Research into novel ligand designs for catalysts, like rhodium(II), could enable highly diastereoselective and enantioselective syntheses from simple substrates. diva-portal.orgacs.org

The efficiency of these future methods will be critical, aiming for high yields and turnover numbers while minimizing waste, aligning with the principles of green chemistry.

Table 1: Comparison of Potential Stereoselective Synthetic Approaches

| Method | Potential Advantages | Key Research Challenges |

| Organocatalysis | Metal-free, milder reaction conditions, readily available catalysts. | Catalyst loading, reaction times, substrate scope for C2 aldehydes. |

| Biocatalysis | Extremely high stereoselectivity, aqueous reaction conditions, environmentally benign. | Enzyme stability, substrate specificity, engineering enzymes for a non-natural substrate. |

| Metal Catalysis | High turnover frequency, well-established reaction classes (e.g., aminohydroxylation). | Cost of precious metals, potential for metal contamination, ligand synthesis and optimization. |

Advanced Computational Modeling for Predictive Chemical Behavior and Reactivity

Given the likely transient nature of this compound, computational chemistry provides an indispensable tool for predicting its properties and behavior where experimental analysis is difficult. Future research will leverage increasingly powerful computational techniques.

Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT) and coupled-cluster (CC) calculations, can be used to accurately predict the geometric structures, relative energies of different conformers, and spectroscopic signatures (e.g., rotational and vibrational frequencies) of this compound. researchgate.net This data is crucial for guiding experimental searches for the molecule, particularly in astrochemical contexts.

Reaction Dynamics Simulations: Advanced modeling, including RRKM theory and master equation kinetic modeling, can predict the outcomes of reactions, such as the oxidation initiated by hydroxyl radicals. researchgate.net Future simulations should explore its reactivity with other key prebiotic molecules (e.g., water, ammonia (B1221849), hydrogen cyanide) to model its role in chemical evolution.

Force Field Development: For larger-scale simulations, such as molecular dynamics (MD), the development of accurate force fields is essential. mdpi.com MD simulations can predict the behavior of this compound in solution, modeling its solvation, diffusion, and interactions with surfaces or biomolecules, providing insights that are difficult to obtain experimentally. biorxiv.org These computational approaches will be vital for building predictive models of its chemical behavior in complex systems. acs.org

Exploration of Extended Prebiotic and Astrochemical Roles and Mechanisms

Aldehydes are considered crucial precursors for the abiotic synthesis of life's building blocks. nih.gov this compound, as a functionalized aldehyde, is a compelling candidate for a key intermediate in these processes.

Formation in Interstellar Environments: Acetaldehyde (B116499) is known to exist in the interstellar medium (ISM). researchgate.netrsc.org Future research should focus on plausible formation mechanisms for this compound on interstellar ice grains, potentially through the reaction of acetaldehyde, ammonia, and water, processed by UV radiation or cosmic rays. nasa.govpnas.org Laboratory experiments simulating interstellar ice conditions will be essential to validate these proposed pathways. springernature.com

Precursor to Biomolecules: The Strecker synthesis, involving an aldehyde, ammonia, and cyanide, is a widely accepted prebiotic route to amino acids. nih.govacs.org this compound could act as a direct precursor in a modified Strecker-type reaction to form serine or other hydroxy amino acids. Its potential role as a precursor to sugars and nucleosides also warrants investigation. nih.gov

Role in Meteoritic Chemistry: The detection of various amino acids and sugar-related molecules in carbonaceous chondrites suggests active organic synthesis in meteorite parent bodies. pnas.orgacs.org Future studies should explore the possibility that this compound is an intermediate in these aqueous and thermal alteration processes, bridging the gap between simple interstellar molecules and the complex organics found in meteorites.

Refinement of Analytical Techniques for Trace Analysis in Complex Matrices

Detecting and quantifying a small, reactive, and likely low-abundance molecule like this compound in complex mixtures (e.g., prebiotic reaction simulations, meteorite extracts, biological fluids) presents a major analytical challenge. nih.gov

Future research must focus on developing ultra-sensitive and highly specific analytical methods:

Advanced Mass Spectrometry: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) will be central. nih.gov The development of new derivatization strategies is crucial. A reagent that reacts specifically with the unique 1-amino-1-hydroxy-ethan-2-al structure could allow for its selective extraction and detection, separating it from other aldehydes and amines. nih.govosha.gov

High-Resolution Chromatography: Coupling advanced chromatographic techniques, such as two-dimensional gas chromatography (GCxGC) or hydrophilic interaction liquid chromatography (HILIC), with high-resolution mass spectrometry can provide the necessary resolving power to distinguish the target analyte from isomeric and isobaric interferences in complex matrices.

Spectroscopic Methods: While challenging for trace analysis, the development of specific spectroscopic probes or non-invasive techniques could offer alternative detection methods. Computational predictions of its unique spectral features will be vital in guiding these efforts. researchgate.net

The goal is to achieve detection limits at the nanomolar level or below, which is necessary to confirm the presence of this compound in relevant prebiotic and astrochemical samples. nih.gov

Q & A

Q. How should researchers present raw and processed data in publications to ensure transparency?

- Methodological Answer :

- Raw data : Deposit in open-access repositories (e.g., Zenodo) with DOI links.

- Processed data : Include in main text only if critical to conclusions (e.g., kinetic plots, dose-response curves).

- Supplementary materials : Provide HPLC chromatograms, NMR spectra, and crystallography data (CIF files). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.